molecular formula C9H9N3OS B112323 N-(2-Amino-benzothiazol-6-yl)-acetamide CAS No. 22307-44-4

N-(2-Amino-benzothiazol-6-yl)-acetamide

Cat. No.: B112323
CAS No.: 22307-44-4
M. Wt: 207.25 g/mol
InChI Key: BRSUAKMKDAAYJX-UHFFFAOYSA-N
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Description

N-(2-Amino-benzothiazol-6-yl)-acetamide is a chemical compound with the molecular formula C9H9N3OS It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities

Scientific Research Applications

N-(2-Amino-benzothiazol-6-yl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-benzothiazol-6-yl)-acetamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

2-Aminobenzothiazole+Acetic AnhydrideThis compound+Acetic Acid\text{2-Aminobenzothiazole} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2-Aminobenzothiazole+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-benzothiazol-6-yl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in the benzothiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(2-Amino-benzothiazol-6-yl)-acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-benzothiazol-6-yl)-benzamide
  • N-(2-Amino-benzothiazol-6-yl)-isobutyramide

Uniqueness

N-(2-Amino-benzothiazol-6-yl)-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(2-amino-1,3-benzothiazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h2-4H,1H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSUAKMKDAAYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282918
Record name N-(2-Amino-benzothiazol-6-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22307-44-4
Record name 22307-44-4
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Record name N-(2-Amino-benzothiazol-6-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-amino-1,3-benzothiazol-6-yl)acetamide
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